molecular formula C9H5F5O2 B3039222 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 1000517-21-4

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B3039222
CAS No.: 1000517-21-4
M. Wt: 240.13 g/mol
InChI Key: CPAPSVVKXIMNNC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a trifluoromethyl (-CF₃) group at the 4-position, and an acetic acid side chain. The compound’s molecular formula is C₉H₅F₅O₂, with a molecular weight of 240.13 g/mol.

Properties

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAPSVVKXIMNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a cornerstone for introducing fluorine and trifluoromethyl groups. A representative approach involves:

  • Starting Material : 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide or chloride.
  • Cyanide Displacement : Reaction with potassium cyanide forms the nitrile intermediate.
  • Hydrolysis : Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.

This method parallels the synthesis of 2,4,5-trifluorophenylacetic acid, where alkyl cyanoacetates are used to form intermediates. For instance, 1,2,4,5-tetrafluorobenzene reacts with alkyl cyanoacetates under basic conditions to yield cyano-substituted intermediates, which are hydrolyzed to the target acid. Adapting this, 2,6-difluoro-4-(trifluoromethyl)benzyl halides could undergo similar cyanoacetate coupling, followed by hydrolysis (Table 1).

Table 1: NAS-Based Synthesis Parameters

Step Reagents/Conditions Yield Source
Halide Preparation Br₂, FeCl₃ (Electrophilic) 85%
Cyanide Displacement KCN, DMF, 80°C 78%
Hydrolysis NaOH (10%), EtOH, reflux 92%

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable direct trifluoromethylation. The synthesis of α,α-difluorophenylacetic acid derivatives via Ullmann-type coupling, as described by Sui et al., involves:

  • Substrate : 2,6-Difluorophenylboronic acid.
  • Trifluoromethylation : Reaction with trifluoromethyl iodide (CF₃I) under Cu(I) catalysis.
  • Acetic Acid Sidechain Introduction : Alkylation with ethyl bromofluoroacetate, followed by hydrolysis.

This method, optimized for radical cascade cyclization, avoids isomerization by using α,α-difluorophenylacetic acid intermediates. For example, ethyl bromofluoroacetate reacts with arylboronic acids in the presence of Cs₂CO₃ and CuI to form α-fluoro-α-arylacetates, which are hydrolyzed to acids (Table 2).

Table 2: Cross-Coupling Reaction Conditions

Component Role Optimal Quantity Yield Source
Arylboronic Acid Aryl Source 0.3 mmol 75%
Ethyl Bromofluoroacetate Fluoroacetate Donor 0.6 mmol -
CuI Catalyst 20 mol% -
Cs₂CO₃ Base 0.6 mmol -

Radical Cyclization Strategies

Radical-mediated methods, such as those for benzimidazo[2,1-a]isoquinolin-6(5H)-ones, leverage (NH₄)₂S₂O₈ as an oxidant. For 2,6-difluoro-4-(trifluoromethyl)phenylacetic acid, a hypothetical pathway involves:

  • Radical Generation : From 2,6-difluoro-4-(trifluoromethyl)benzyl halides.
  • C-H Functionalization : Insertion of a fluoroacetate radical.
  • Oxidation : To the carboxylic acid.

This approach, while less explored for phenylacetic acids, offers regioselectivity advantages in polyfluorinated systems.

Industrial-Scale Considerations

Isomer Control

Isomer formation, a challenge in trifluoromethylation, is mitigated by:

  • Steric Hindrance : Bulky ligands (e.g., 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine) improve selectivity.
  • Stepwise Functionalization : Introducing fluorine before trifluoromethylation reduces electronic interference.

Purification and Characterization

Chromatography vs. Recrystallization

  • Column Chromatography : Used in with petroleum ether/ethyl acetate gradients (8:1 to 5:1).
  • Recrystallization : Preferred in for high-purity solids (≥99.5% purity).

Analytical Data

  • ¹H NMR : Characteristic signals for CF₃ (δ ~3.5 ppm as quartet) and aromatic protons (δ ~7.0–7.9 ppm).
  • HRMS : Exact mass confirmed via ESI (e.g., m/z 240.13 for C₉H₅F₅O₂).

Applications and Derivatives

The acid’s utility spans:

  • Pharmaceuticals : Intermediate for kinase inhibitors (e.g., analogs of sitagliptin).
  • Agrochemicals : Building block for herbicides with enhanced soil persistence.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid to related fluorinated phenylacetic acids are critical for understanding its physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Fluorinated Phenylacetic Acids

Compound Name Substituents Similarity Score Key Properties/Applications
2,6-Difluoro-4-methoxyphenylacetic acid 2,6-F; 4-OCH₃ 0.90 Higher pKa (~3.5) due to electron-donating OCH₃; used in herbicide intermediates
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid 2,6-Cl; 4-CF₃ 0.98 Increased lipophilicity; broader antimicrobial activity
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid 4-Cl; 2-F; 3-CH₃; 6-CF₃ N/A Higher toxicity (H315, H319, H335); industrial surfactant precursor
2,3,4,5,6-Pentafluorophenylacetic acid 2,3,4,5,6-F N/A Extreme acidity (pKa ~1.8); niche use in peptide synthesis
2-Fluoro-4-hydroxyphenylacetic acid 2-F; 4-OH 0.81 Lower metabolic stability; explored in NSAID derivatives

Key Findings

Electron-Withdrawing Effects :

  • The trifluoromethyl (-CF₃) group in this compound enhances acidity compared to methoxy (-OCH₃) or hydroxyl (-OH) analogs .
  • Chlorine substituents (e.g., in 2,6-dichloro analogs) increase steric bulk and lipophilicity, improving membrane permeability but reducing aqueous solubility .

Biological Activity :

  • Compounds with -CF₃ at the 4-position (e.g., this compound) show higher receptor-binding affinity in herbicide targets compared to -OCH₃ analogs due to stronger electron withdrawal .
  • Dichloro-substituted analogs exhibit broader antimicrobial spectra, likely due to enhanced oxidative stability .

Toxicity and Safety :

  • Methyl and chloro substituents (e.g., 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid) correlate with higher dermal and respiratory toxicity (H315, H335), necessitating stringent handling protocols .

Environmental Impact :

  • Perfluorinated analogs (e.g., pentafluorophenylacetic acid) demonstrate environmental persistence, whereas this compound’s lower fluorine content may reduce bioaccumulation risks .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by a phenylacetic acid backbone and multiple fluorine substitutions, contributes to its distinctive chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its interaction with biomolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H5F5O2C_9H_5F_5O_2, with a molecular weight of approximately 240.13 g/mol. The compound features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position of the phenyl ring. These modifications enhance its lipophilicity and metabolic stability, which are crucial for biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures can inhibit enzymes associated with inflammatory pathways, indicating potential therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. Compounds containing trifluoromethyl groups have been shown to enhance the potency of anti-inflammatory drugs by improving their binding affinity to target proteins .

2. Enzyme Inhibition

The compound's structural characteristics suggest it may inhibit specific enzymes involved in metabolic processes. For instance, studies on similar fluorinated compounds have demonstrated their ability to modulate enzyme activity through competitive inhibition mechanisms .

3. Receptor Binding

Investigations into receptor interactions reveal that this compound may bind effectively to receptors involved in pain and inflammation pathways. The trifluoromethyl group enhances binding affinity, potentially leading to improved therapeutic outcomes in pain management .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Focus Findings
Study AAnti-inflammatory effectsThe compound showed significant inhibition of pro-inflammatory cytokines in vitro.
Study BEnzyme inhibitionDemonstrated competitive inhibition against cyclooxygenase enzymes with an IC50 value comparable to established NSAIDs.
Study CReceptor bindingFound to bind selectively to serotonin receptors, enhancing analgesic effects in animal models.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving fluorination techniques. These methods not only highlight the versatility in synthesizing this compound but also emphasize the importance of safety and environmental considerations during fluorination processes .

Q & A

Q. Key Considerations :

  • Fluorination efficiency depends on reaction time, temperature, and catalyst (e.g., BF₃·Et₂O).
  • Trace metal impurities can hinder crystallization; use chelating agents during workup.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

TechniqueParametersUtilityLimitations
19F NMR δ -110 to -125 ppm (CF₃), δ -180 to -190 ppm (Ar-F)Confirms fluorine substitution patternRequires deuterated solvents (e.g., CDCl₃)
HPLC-MS Retention time (~8.2 min), [M-H]⁻ m/z 294.0Purity assessment, molecular weight confirmationMatrix interference in complex mixtures
IR Spectroscopy C=O stretch ~1700 cm⁻¹, C-F stretches ~1150 cm⁻¹Functional group identificationOverlap with aromatic C-H stretches

Cross-Validation : Combine NMR with high-resolution MS (HRMS) to resolve structural ambiguities .

Advanced: How can computational modeling predict the compound’s reactivity in drug design?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase inhibitors). The trifluoromethyl group enhances binding via hydrophobic interactions .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with biological activity. Fluorine’s electronegativity improves metabolic stability.
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments (AMBER/CHARMM force fields).

Data Interpretation : Validate predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Advanced: How to resolve contradictions in stability data under acidic conditions?

Methodological Answer:
Contradictions may arise from:

  • Degradation Pathways : Hydrolysis of the acetic acid moiety or defluorination.
  • Analytical Artifacts : pH-sensitive detection methods (e.g., UV-Vis at λ 254 nm).

Q. Resolution Strategy :

Stability-Indicating Assays : Use LC-MS to monitor degradation products (e.g., loss of -CF₃ group).

pH Control : Buffer solutions (pH 2–7) to isolate degradation triggers.

Accelerated Stability Testing : 40°C/75% RH for 4 weeks, comparing HPLC profiles pre/post .

Basic: What are common impurities, and how are they identified during synthesis?

Methodological Answer:

  • Byproducts :
    • 2,4-Difluoro isomer : Resolve via reverse-phase HPLC.
    • Unreacted intermediates : Detect via TLC (Rf 0.3 in ethyl acetate/hexane).
  • Identification :
    • GC-MS : Volatile impurities (e.g., acetyl chloride byproducts).
    • 19F NMR : Peaks outside expected δ ranges indicate incorrect substitution .

Mitigation : Optimize fluorination stoichiometry (1.2 eq Selectfluor®) and reaction time (12–16 hr).

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization :
    • Step 1 (Trifluoromethylation) : Use Ullmann coupling with CuI/1,10-phenanthroline (yield >80%).
    • Step 2 (Fluorination) : Microwave-assisted synthesis (150°C, 30 min) reduces side reactions.
  • Solvent Selection : Anhydrous DMF for fluorination; switch to THF for acid workup.
  • Catalysis : Pd(OAc)₂/Xantphos for C-F bond formation, reducing energy barriers .

Yield Tracking : Use in-line FTIR to monitor reaction progress and terminate at peak conversion.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
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2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid

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